molecular formula C5H5Cl2F B116476 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene CAS No. 144897-42-7

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene

Katalognummer B116476
CAS-Nummer: 144897-42-7
Molekulargewicht: 154.99 g/mol
InChI-Schlüssel: QTCFVRGTDNWRPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene (DFMC) is a cyclopropene derivative that has been the subject of scientific research due to its potential applications in various fields. DFMC is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a molecular weight of 155.5 g/mol and a boiling point of 87-88°C.

Wirkmechanismus

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene inhibits the biosynthesis of ethylene by irreversibly binding to the ethylene receptor, preventing ethylene from binding to the receptor and initiating its downstream signaling pathway. This results in the inhibition of various physiological processes in plants, including fruit ripening, leaf senescence, and flower abscission.

Biochemische Und Physiologische Effekte

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has been shown to have various biochemical and physiological effects on plants. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene inhibits the biosynthesis of ethylene, resulting in the inhibition of various physiological processes in plants, including fruit ripening, leaf senescence, and flower abscission. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene also affects the expression of various genes involved in ethylene biosynthesis and signaling, leading to changes in the expression of other genes and the overall physiology of the plant.

Vorteile Und Einschränkungen Für Laborexperimente

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and its ability to irreversibly bind to the ethylene receptor. However, 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene also has several limitations, including its toxicity and potential for environmental contamination.

Zukünftige Richtungen

There are several future directions for research on 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene, including the development of more efficient synthesis methods, the optimization of its use as a pesticide, and the exploration of its potential as a pharmaceutical intermediate. Additionally, further research is needed to understand the biochemical and physiological effects of 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene on plants and its potential impact on the environment.

Synthesemethoden

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene can be synthesized through various methods, including the reaction of 3-chloro-3-methylcyclopropene with hydrogen fluoride and chlorine gas, or through the reaction of 3-chloro-3-methylcyclopropene with hydrogen fluoride and sulfuric acid. These methods have been extensively studied and optimized to produce high yields of 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has been studied for its potential applications in various fields, including as a pesticide and a pharmaceutical intermediate. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has shown promising results as a pesticide due to its ability to inhibit the biosynthesis of ethylene, a plant hormone that regulates various physiological processes in plants. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has also been studied as a pharmaceutical intermediate due to its potential use in the synthesis of various drugs.

Eigenschaften

CAS-Nummer

144897-42-7

Produktname

1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene

Molekularformel

C5H5Cl2F

Molekulargewicht

154.99 g/mol

IUPAC-Name

1,2-dichloro-3-(fluoromethyl)-3-methylcyclopropene

InChI

InChI=1S/C5H5Cl2F/c1-5(2-8)3(6)4(5)7/h2H2,1H3

InChI-Schlüssel

QTCFVRGTDNWRPM-UHFFFAOYSA-N

SMILES

CC1(C(=C1Cl)Cl)CF

Kanonische SMILES

CC1(C(=C1Cl)Cl)CF

Synonyme

Cyclopropene, 1,2-dichloro-3-(fluoromethyl)-3-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.